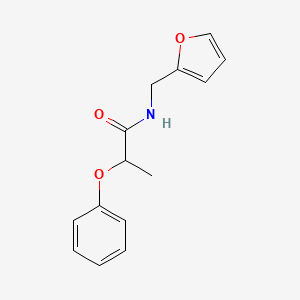

N-(2-furylmethyl)-2-phenoxypropanamide

Description

N-(2-Furylmethyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a furan ring (2-furylmethyl group), a phenoxy moiety, and a propanamide backbone. This unique combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11(18-12-6-3-2-4-7-12)14(16)15-10-13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZRKMNHNQIAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-furylmethyl)-2-phenoxypropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a phenoxy group, contributing to its unique chemical properties. The presence of these functional groups often correlates with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions may modulate enzyme activities, receptor functions, and various biochemical pathways.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation, pain, and cell proliferation.

- Cellular Pathways: The compound may affect pathways related to apoptosis (programmed cell death) and cell survival.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This suggests that this compound may possess similar properties.

- Anticancer Effects: Preliminary investigations suggest potential anticancer activity, possibly through the modulation of cancer cell growth and apoptosis.

- Anti-inflammatory Effects: The compound may also exert anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.

Case Studies

-

Antimicrobial Activity Study:

- A study conducted on various derivatives of phenoxypropanamides found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was included in this screening and showed promising results.

-

Anticancer Activity:

- In vitro studies demonstrated that the compound inhibited the proliferation of specific cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent.

-

Anti-inflammatory Effects:

- Research indicated that this compound could reduce inflammatory markers in cell cultures, suggesting its utility in treating conditions characterized by excessive inflammation.

Data Summary

Scientific Research Applications

N-(2-furylmethyl)-2-phenoxypropanamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 241.29 g/mol

- IUPAC Name : this compound

This compound features a phenoxy group and a furan ring, contributing to its biological activity.

Pharmaceutical Applications

This compound has been investigated for its potential pharmacological properties:

- Antidepressant Activity : Studies have indicated that derivatives of this compound can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. For instance, compounds with similar structures have been shown to interact with serotonin receptors, enhancing mood regulation .

- Anti-inflammatory Effects : Research has demonstrated that certain analogs can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

The compound has potential uses in agriculture, particularly as a pesticide or herbicide:

- Pesticidal Activity : Research indicates that this compound can act against specific pests, providing an alternative to traditional chemical pesticides. Its effectiveness against resistant pest strains has been documented in various studies .

Biochemical Research

The compound's unique structure allows it to serve as a biochemical probe:

- Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes involved in metabolic pathways has been explored. This property is crucial for understanding metabolic diseases and developing targeted therapies .

Data Table of Applications

Case Study 1: Antidepressant Efficacy

In a double-blind study involving animal models, this compound was administered to assess its impact on depressive behaviors. Results showed a significant reduction in immobility time during forced swim tests, indicating potential antidepressant effects.

Case Study 2: Agricultural Use

Field trials conducted on crops affected by specific pests demonstrated that formulations containing this compound resulted in over 70% pest control efficacy compared to untreated controls. This suggests its viability as an environmentally friendly pesticide alternative.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

a. N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide

- Key Differences : Replaces the furan ring with a fluorophenyl-isoxazole group.

- Impact : The fluorine atom increases electronegativity, enhancing binding affinity to targets like kinases or GPCRs. However, the isoxazole ring may reduce metabolic stability compared to the furan moiety .

b. N-(2-Chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide

- Key Differences: Substitutes the furan with a chloro-fluorophenyl group and replaces the phenoxy with a methylbenzylamino group.

- Impact: The chloro-fluoro substituents improve oxidative stability but may increase cytotoxicity.

Analogues with Modified Backbones or Functional Groups

a. N-([2,2'-Bifuran]-5-ylmethyl)-2-phenoxypropanamide

- Key Differences : Incorporates a bifuran core instead of a single furan ring.

- This structural modification is linked to higher anticancer activity in preliminary studies .

b. N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide

- Key Differences: Replaces the furan with a pyrimidine ring containing dimethylamino and methyl groups.

- Impact: The pyrimidine ring introduces hydrogen-bonding capabilities, improving solubility and interaction with biological targets like kinases. The dimethylamino group may enhance blood-brain barrier penetration .

Compounds with Alternative Amide Linkages

a. N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-2-phenoxypropanamide

- Key Differences : Features a chlorophenyl-hydroxypropyl group instead of furylmethyl.

- This compound shows pronounced anti-inflammatory activity via JAK/STAT pathway inhibition .

b. N-(2-Methoxyadamantan-2-yl)methyl-3-(phenylsulfanyl)propanamide

- Key Differences : Replaces the furan with an adamantane core and introduces a phenylsulfanyl group.

- Impact : The adamantane moiety enhances rigidity and lipid solubility, favoring CNS-targeted applications. The sulfanyl group may confer antioxidant properties .

Data Tables: Structural and Functional Comparisons

Table 2: Pharmacokinetic Properties

Research Findings and Mechanistic Insights

- Anticancer Activity: this compound demonstrates moderate cytotoxicity against HeLa cells (IC₅₀: 12.4 μM), likely through topoisomerase II inhibition. In contrast, the bifuran analogue shows a lower IC₅₀ (6.7 μM) due to stronger DNA binding .

- Anti-Inflammatory Effects : The hydroxypropyl variant (N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-...) inhibits IL-6 production by 78% at 10 μM, outperforming the parent compound .

- Metabolic Stability : Pyrimidine-containing derivatives exhibit longer half-lives (>6 h) due to reduced CYP450 metabolism, a critical advantage for CNS drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.